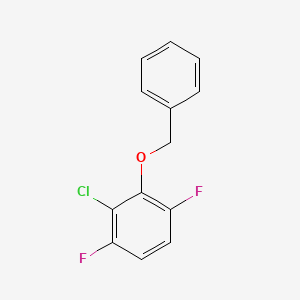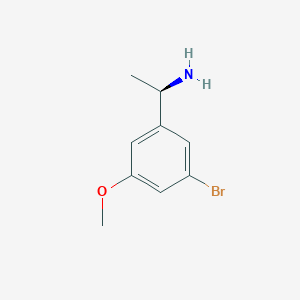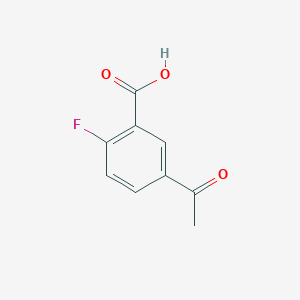
3-(4-fluorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methyl group, and an enylbutenamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 4-fluorophenyl derivative through halogenation reactions.
Alkylation: The fluorophenyl intermediate is then subjected to alkylation reactions to introduce the methyl and prop-2-enyl groups.
Amidation: The final step involves the formation of the enylbutenamide structure through amidation reactions, often using amine reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-fluorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to biological effects. The compound may also participate in signaling pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-fluorophenyl derivatives: Compounds like 4-fluorophenylacetic acid and 4-fluorophenylalanine share structural similarities.
Enylbutenamides: Other enylbutenamide compounds with different substituents can be compared for their chemical and biological properties.
Uniqueness
3-(4-fluorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its fluorophenyl group, in particular, can significantly influence its interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H16FNO |
|---|---|
Poids moléculaire |
233.28 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide |
InChI |
InChI=1S/C14H16FNO/c1-4-9-16-14(17)11(3)10(2)12-5-7-13(15)8-6-12/h4-8H,1,9H2,2-3H3,(H,16,17) |
Clé InChI |
KLVNOTXOIZUNRN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14019641.png)



![1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine](/img/structure/B14019668.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene](/img/structure/B14019669.png)
![Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate](/img/structure/B14019675.png)

![N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine](/img/structure/B14019682.png)
![tert-Butyl (1R,4R,6R)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14019693.png)
![N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid](/img/structure/B14019700.png)



